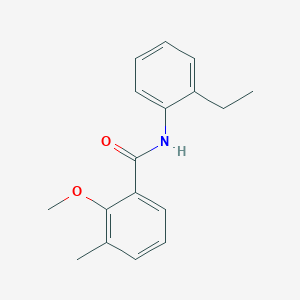![molecular formula C18H20N2O2 B244014 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide, also known as EPB, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It also affects the expression of certain genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression. Additionally, 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have an analgesic effect, which may be useful in the treatment of chronic pain.
实验室实验的优点和局限性
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has several advantages for use in scientific research. It is a well-characterized compound with a known chemical structure and synthesis method. It has also been extensively studied for its potential therapeutic applications. However, 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have some toxicity in certain cell lines, which may limit its use in some experiments.
未来方向
There are several potential future directions for research on 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide. One area of interest is its potential use in the treatment of cancer. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have anti-tumor effects in several cancer cell lines, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the exact mechanism of action of 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide and its potential for use in other disease conditions.
合成方法
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions including amide formation, reduction, and protection of functional groups. The final product is obtained after purification using chromatography techniques.
科学研究应用
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-tumor, and analgesic effects. 4-ethyl-N-[3-(propanoylamino)phenyl]benzamide has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and chronic pain.
属性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
4-ethyl-N-[3-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-13-8-10-14(11-9-13)18(22)20-16-7-5-6-15(12-16)19-17(21)4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
InChI 键 |
JRCIDSIFDAZJAV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)CC |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243932.png)
![3,5-dichloro-2-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243934.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B243935.png)
![2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide](/img/structure/B243936.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B243937.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B243939.png)
![2-(4-chlorophenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243940.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B243943.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)